2-(4-fluorophenyl)cyclobutan-1-one 2-(4-fluorophenyl)cyclobutan-1-one
Brand Name: Vulcanchem
CAS No.: 1261038-29-2
VCID: VC11603731
InChI:
SMILES:
Molecular Formula: C10H9FO
Molecular Weight: 164.2

2-(4-fluorophenyl)cyclobutan-1-one

CAS No.: 1261038-29-2

Cat. No.: VC11603731

Molecular Formula: C10H9FO

Molecular Weight: 164.2

Purity: 95

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)cyclobutan-1-one - 1261038-29-2

Specification

CAS No. 1261038-29-2
Molecular Formula C10H9FO
Molecular Weight 164.2

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-(4-fluorophenyl)cyclobutan-1-one is C10_{10}H9_9FO, with a molecular weight of 164.18 g/mol. The cyclobutane ring introduces significant ring strain, which influences both the compound’s stability and reactivity. The 4-fluorophenyl group contributes to the molecule’s polarity and electronic properties, with the fluorine atom acting as an electron-withdrawing group. This structural combination makes the compound a versatile intermediate in organic synthesis.

Comparative data from analogous compounds, such as 3-(4-bromo-2-fluorophenyl)cyclobutan-1-one (C10_{10}H8_8BrFO, MW = 243.07 g/mol) , highlights the impact of substituents on molecular weight and density. For instance, replacing bromine with hydrogen in the latter compound would approximate the properties of 2-(4-fluorophenyl)cyclobutan-1-one, suggesting a density near 1.4 g/cm3^3 and a boiling point around 333°C .

Synthetic Methodologies

Photocycloaddition Reactions

A prominent route to cyclobutane derivatives involves [2+2] photocycloaddition reactions. For example, Sierra et al. demonstrated the synthesis of 1,2-diaminotruxinic δ-cyclobutanes using ruthenium-based photosensitizers (Ru(bpy)3_32_2) and BF3_3-mediated catalysis . While this method was applied to oxazolone substrates, similar conditions could be adapted for 2-(4-fluorophenyl)cyclobutan-1-one by selecting appropriate starting materials, such as fluorophenyl-substituted alkenes.

Key steps include:

  • Substrate Preparation: A fluorophenyl-containing alkene (e.g., 4-fluorostyrene) could serve as the dienophile.

  • Photocatalysis: Irradiation in the presence of [Ru(bpy)3_3]2+^{2+} and BF3_3·Et2_2O in deoxygenated methanol.

  • Purification: Chromatographic separation to isolate the cycloadduct .

Aldol and Coupling Reactions

3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one, a structural analog, has been synthesized via aldol condensation and Suzuki-Miyaura coupling reactions . Applying these methods to 2-(4-fluorophenyl)cyclobutan-1-one would involve:

  • Aldol Reaction: Condensation of cyclobutanone with a fluorophenyl aldehyde.

  • Cross-Coupling: Palladium-catalyzed coupling of a cyclobutanone boronic ester with a fluorophenyl halide.

Physicochemical Properties

While experimental data for 2-(4-fluorophenyl)cyclobutan-1-one is sparse, extrapolation from related compounds provides reasonable estimates:

PropertyEstimated ValueSource Compound
Molecular Weight164.18 g/molCalculated
Density~1.4 g/cm3^3
Boiling Point~333°C
LogP (Partition Coefficient)~2.5
Vapour Pressure~0.0 mmHg at 25°C

The compound’s low vapour pressure and moderate LogP suggest limited volatility and moderate lipophilicity, making it suitable for solution-phase reactions .

Chemical Reactivity

Ketone Functionalization

The ketone group at the 1-position is amenable to nucleophilic additions. For example:

  • Reduction: Conversion to a secondary alcohol using NaBH4_4 or LiAlH4_4.

  • Grignard Reactions: Formation of tertiary alcohols via reaction with organomagnesium reagents.

Cyclobutane Ring Reactions

The strained cyclobutane ring can undergo ring-opening or expansion reactions. For instance:

  • Acid-Catalyzed Rearrangements: Formation of larger rings (e.g., cyclopentanes) under acidic conditions.

  • Thermal Decomposition: Retro-[2+2] reactions at elevated temperatures .

Aromatic Substitution

The 4-fluorophenyl group directs electrophilic substitution to the meta position. Halogenation or nitration would occur selectively at this site due to fluorine’s electron-withdrawing effects.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

Cyclobutane ketones serve as key intermediates in synthesizing bioactive molecules. For example:

  • Anticancer Agents: Chromenopyridine derivatives with cyclobutane moieties, such as KY-640, exhibit readthrough-inducing activity in Hurler syndrome models .

  • Antibacterial Compounds: Functionalization of the ketone group can yield analogs with enhanced bacterial target affinity .

Material Science

The compound’s rigid structure makes it a candidate for designing liquid crystals or polymers with tailored thermal properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator